Fuzapladib sodium is a novel immunomodulating medication primarily classified as a leukocyte function-associated antigen 1 activation inhibitor. Its chemical name is N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide, and it is recognized for its potential therapeutic applications, particularly in veterinary medicine for managing acute pancreatitis in dogs. The molecular formula of fuzapladib sodium is CHFNOS, with a molecular weight of approximately 379.4 g/mol .
Fuzapladib sodium falls under the category of immunomodulators and is specifically classified as a leukocyte function-associated antigen 1 activation inhibitor. This classification highlights its role in modulating immune responses, particularly in conditions characterized by excessive inflammation .
The synthesis of fuzapladib sodium involves several chemical reactions that construct its complex molecular framework. The primary method includes:
Technical details regarding specific reagents, reaction conditions (temperature, pressure), and catalysts used during synthesis are often proprietary or not fully disclosed in public literature.
The molecular structure of fuzapladib sodium can be described as follows:
Fuzapladib sodium undergoes various chemical reactions that contribute to its pharmacological effects:
Technical details include specific assays used to measure metabolic rates and the identification of metabolites through advanced analytical techniques such as ultra-performance liquid chromatography coupled with mass spectrometry .
Fuzapladib sodium exerts its pharmacological effects through the inhibition of leukocyte function-associated antigen 1 activation. This mechanism involves:
Data from studies indicate significant reductions in clinical scores associated with inflammation following administration .
Fuzapladib sodium has significant applications in veterinary medicine:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5